![molecular formula C12H9ClO3S B154536 4-phenoxybenzenesulfonyl Chloride CAS No. 1623-92-3](/img/structure/B154536.png)
4-phenoxybenzenesulfonyl Chloride
Overview
Description
4-Phenoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C12H9ClO3S . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 4-phenoxybenzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group (SO2Cl) and a phenoxy group (C6H5O-) . The average molecular mass is 268.716 Da .Physical And Chemical Properties Analysis
4-Phenoxybenzenesulfonyl chloride appears as crystals, powder, or a fused solid. It has a white to cream to pale yellow color. Its melting point ranges from 38.0 to 48.0°C .Scientific Research Applications
Chemical Synthesis
“4-Phenoxybenzenesulfonyl Chloride” is used in various areas of research including chemical synthesis . It plays a crucial role in the creation of new types of polymer materials, promoting the synthesis of a wide range of currently known monomers, initiators, catalysts, cross-linking agents, and other additives .
Material Science
In the field of material science, “4-Phenoxybenzenesulfonyl Chloride” is used in the development of high-performance polymers . These polymers are designed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation .
Polysulfones Synthesis
“4-Phenoxybenzenesulfonyl Chloride” is used in the synthesis of polysulfones . Polysulfones are a class of condensation heterochain polymers containing sulfonic groups in the main chain . The most widely practically applied aromatic polysulfones show high thermal and physical-mechanical properties .
High-Performance Plastics
This compound is used in the development of high-performance plastics . These plastics are developed for use in high-tech areas such as machine engineering, electronics, aviation, robotics, and medicine .
Chromatography
“4-Phenoxybenzenesulfonyl Chloride” is also used in chromatography, a laboratory technique for the separation of mixtures .
Life Science Research
In life science research, “4-Phenoxybenzenesulfonyl Chloride” is used due to its unique chemical properties .
Safety and Hazards
Mechanism of Action
Mode of Action
4-Phenoxybenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound that reacts with nucleophiles. The chlorine atom attached to the sulfonyl group (SO2Cl) is highly polarized, making it susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom and the formation of a new bond .
Action Environment
The action of 4-phenoxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as well as the presence of other reactive species. Moreover, it is sensitive to moisture, which can lead to hydrolysis .
properties
IUPAC Name |
4-phenoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPONOMFWAPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383382 | |
Record name | 4-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxybenzenesulfonyl Chloride | |
CAS RN |
1623-92-3 | |
Record name | 4-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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